

An In-Depth Technical Guide to Ammiol: Chemical Structure and Properties

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Compound of Interest

Compound Name: Ammiol

Cat. No.: B12746540

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Abstract

Ammiol, a naturally occurring furanocoumarin, presents a compelling subject for scientific investigation due to its unique chemical architecture and potential pharmacological activities. This technical guide provides a comprehensive overview of **Ammiol**'s chemical structure, physicochemical properties, and synthesis. While extensive biological data remains to be fully elucidated, this document serves as a foundational resource for researchers and professionals in drug development, summarizing the current state of knowledge and providing a basis for future exploration.

Chemical Identity and Structure

Ammiol is chemically identified as 7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one.^[1] Its structure is characterized by a pentacyclic system comprising a furan ring fused to a chromen-5-one (coumarin) core, with methoxy and hydroxymethyl substituents.

Table 1: Chemical Identifiers of **Ammiol**

Identifier	Value	Reference
IUPAC Name	7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one	[1]
CAS Number	668-10-0	[2] [3]
Molecular Formula	C ₁₄ H ₁₂ O ₆	[2] [3]
Molecular Weight	276.24 g/mol	[2] [3]
Canonical SMILES	COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO	[3]
InChI Key	XSKZZVYURGCOGM-UHFFFAOYSA-N	[3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Ammiol** are not extensively reported in publicly available literature. The following table summarizes the available computed and experimental data.

Table 2: Physicochemical Properties of **Ammiol**

Property	Value	Source
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
XLogP3	1.1	PubChem (Computed)
Hydrogen Bond Donor Count	1	PubChem (Computed)
Hydrogen Bond Acceptor Count	6	PubChem (Computed)

Synthesis of Ammiol

A method for the synthesis of **Ammiol** has been reported in the Journal of Organic Chemistry. The following is a summary of the experimental protocol described.

Experimental Protocol: Synthesis of Ammiol

The synthesis of **Ammiol**, as detailed by Mustafa, Starkovsky, and Salama (1961), involves the reaction of khellol with formaldehyde in the presence of a basic catalyst.[\[2\]](#)

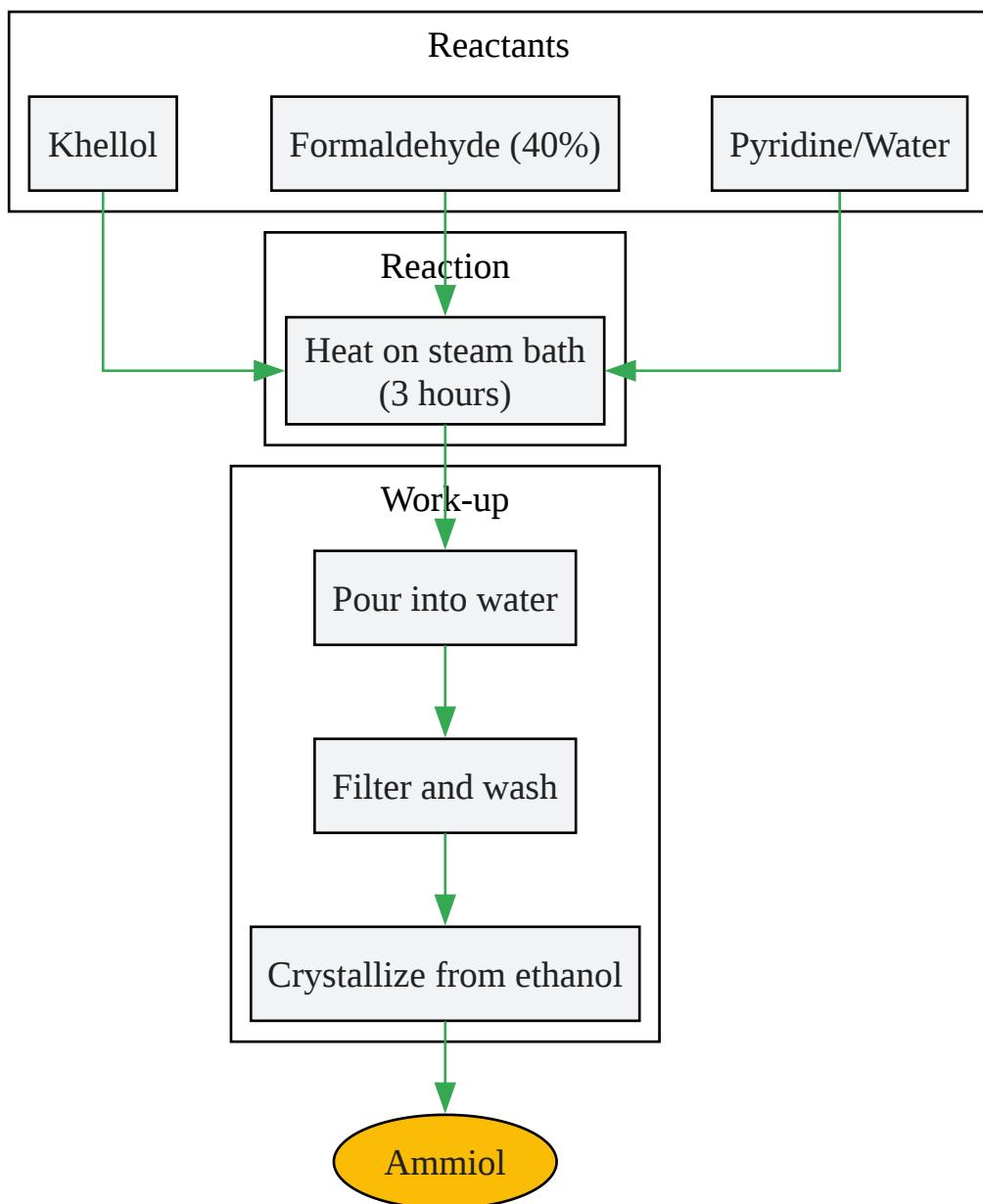
Materials:

- Khellol
- Formaldehyde solution (40%)
- Pyridine
- Water
- Ethanol

Procedure:

- A mixture of khellol (1.0 g) and 40% formaldehyde solution (10 mL) in pyridine (10 mL) and water (5 mL) is heated on a steam bath for three hours.
- The reaction mixture is then poured into water.
- The resulting solid is collected by filtration, washed with water, and then crystallized from ethanol to yield **Ammiol**.

Workflow for the Synthesis of **Ammiol**



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Caption: Synthetic workflow for **Ammiol** from khellol.

Biological Activity and Potential Signaling Pathways

Currently, there is a significant lack of specific data on the biological activity, mechanism of action, and signaling pathways associated with **Ammiol** in the public domain. General searches for the pharmacological activities of furanocoumarins suggest potential for anti-

inflammatory, antioxidant, and cytotoxic effects. However, dedicated studies on **Ammiol** are required to substantiate these possibilities.

Potential Areas for Investigation

Given the structural similarity of **Ammiol** to other bioactive furanocoumarins, future research could explore its potential in the following areas:

- Cytotoxicity Assays: Evaluating the cytotoxic effects of **Ammiol** against various cancer cell lines using standard assays such as MTT, XTT, or neutral red uptake.
- Anti-inflammatory Activity: Investigating the ability of **Ammiol** to modulate inflammatory pathways, for example, by measuring its effect on the production of nitric oxide (NO) in LPS-stimulated macrophages or its impact on the NF-κB signaling pathway.
- Antioxidant Activity: Assessing the radical scavenging properties of **Ammiol** using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) assays.
- Enzyme Inhibition: Screening **Ammiol** against a panel of relevant enzymes to identify potential inhibitory activities.

Hypothetical Signaling Pathway for Anti-inflammatory Action



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Caption: A potential anti-inflammatory mechanism of **Ammiol** via NF-κB pathway inhibition.

Spectral Data

Publicly available spectral data for **Ammiol** is limited. PubChem provides references to ^{13}C NMR and GC-MS data.^[3] Researchers are encouraged to perform detailed spectroscopic analysis (^1H NMR, ^{13}C NMR, Mass Spectrometry, IR, and UV-Vis) to fully characterize synthesized or isolated **Ammiol**.

Table 3: Summary of Available Spectral Data for **Ammiol**

Technique	Data Source	Key Information
^{13}C NMR	SpectraBase	Data available
GC-MS	NIST Mass Spectrometry Data Center	Data available

Conclusion and Future Directions

Ammiol is a furanocoumarin with a well-defined chemical structure and a reported synthetic route. However, a comprehensive understanding of its physicochemical properties and biological activities is currently lacking. This guide consolidates the available information and highlights the significant gaps in our knowledge. Future research should focus on:

- Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in various solvents.
- Comprehensive Biological Evaluation: Systematic screening of **Ammiol** for cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory activities.
- Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which **Ammiol** exerts any identified biological effects.
- Full Spectral Analysis: Complete characterization of **Ammiol** using a suite of modern spectroscopic techniques.

Addressing these areas will be crucial for unlocking the potential of **Ammiol** as a lead compound in drug discovery and development.

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References

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